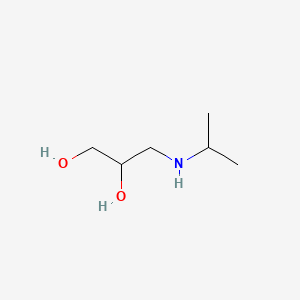

3-Isopropylamino-1,2-propanediol

CAS No.: 6452-57-9

Cat. No.: VC3690345

Molecular Formula: C6H15NO2

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6452-57-9 |

|---|---|

| Molecular Formula | C6H15NO2 |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol |

| Standard InChI | InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | YKBZGEJJKPNRSI-UHFFFAOYSA-N |

| SMILES | CC(C)NCC(CO)O |

| Canonical SMILES | CC(C)NCC(CO)O |

Introduction

3-Isopropylamino-1,2-propanediol, also known as Indenolol, is a compound with significant pharmacological properties. It is primarily recognized for its role as an antihypertensive agent, exhibiting both beta 1-adrenoceptor antagonist and beta 2-adrenoceptor agonist activities. This compound has been used in the treatment of hypertension, angina pectoris, and arrhythmias .

Safety and Hazards

3-Isopropylamino-1,2-propanediol poses several hazards:

-

Skin and Eye Irritation: Causes severe skin burns and eye damage; may cause skin irritation and serious eye irritation .

-

Environmental Impact: Harmful to aquatic life with long-lasting effects .

Primary Uses

-

Antihypertensive Agent: Used for treating hypertension due to its beta-blocking activity .

-

Angina Pectoris and Arrhythmias: Effective in managing these cardiovascular conditions .

Dosage and Administration

Pharmaceutical Development

3-Isopropylamino-1,2-propanediol serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .

Biochemical Research

It is utilized in studies on amino acid metabolism and the role of chiral amines in biological systems .

Other Applications

-

Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties .

-

Agrochemicals: Acts as a stabilizer or enhancer for certain pesticides .

-

Analytical Chemistry: Used as a standard in chromatographic techniques .

(S)-3-Isopropylamino-1,2-propanediol

This stereoisomer is specifically used in pharmaceutical development and biochemical research. It exhibits a specific optical rotation of D = -27 ± 2° (C=1 in water) .

(R)-3-Isopropylamino-1,2-propanediol

While less documented than the (S) form, this isomer is part of the racemic mixture of 3-Isopropylamino-1,2-propanediol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume